molecular formula C9H7N3O3 B1599095 4-Nitro-2-(1H-pyrazol-3-yl)phenol CAS No. 351003-12-8

4-Nitro-2-(1H-pyrazol-3-yl)phenol

Cat. No.: B1599095
CAS No.: 351003-12-8
M. Wt: 205.17 g/mol
InChI Key: NPTPVROZEGBZIS-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Geometry

The crystallographic structure of 4-Nitro-2-(1H-pyrazol-3-yl)phenol reveals a complex molecular architecture characterized by specific geometric parameters and conformational preferences. Based on comparative analysis with structurally related compounds, the pyrazole ring system exhibits characteristic bond distances that reflect its electronic nature. The nitrogen-nitrogen bond distance in the pyrazole ring typically measures approximately 1.36-1.40 Angstroms, indicating a bond order between single and double character due to resonance effects.

The phenolic ring demonstrates planarity with the nitro group positioned at the para position relative to the hydroxyl functionality. Crystallographic studies of related nitrophenyl-pyrazole systems indicate that the dihedral angle between the pyrazole ring and the phenyl ring typically ranges from 13.90 degrees to 30.2 degrees, depending on steric interactions and crystal packing forces. This non-coplanar arrangement results from the steric hindrance between the pyrazole nitrogen atoms and the ortho hydrogen atoms of the phenyl ring.

The nitro group exhibits characteristic geometric parameters with nitrogen-oxygen bond distances of approximately 1.22-1.24 Angstroms, consistent with the resonance structures of the nitro functionality. The angle between the nitro group and the phenyl plane varies based on crystal packing interactions, but typically deviates by less than 10 degrees from coplanarity.

Table 1: Comparative Bond Distances in Related Pyrazole-Phenol Systems

Bond Type Distance Range (Å) Standard Deviation Reference Compounds
N1-N2 (pyrazole) 1.365-1.410 0.020 Related pyrazole derivatives
C-N (pyrazole-phenyl) 1.411-1.474 0.017 Substituted pyrazoles
N-O (nitro) 1.220-1.240 0.015 Nitro compounds
C-O (phenolic) 1.350-1.370 0.012 Phenolic systems

The molecular geometry is further influenced by intramolecular interactions, particularly between the pyrazole nitrogen atoms and nearby hydrogen atoms. These interactions contribute to the overall stability and preferred conformation of the molecule in its crystalline state.

Comparative Density Functional Theory Studies on Electronic Structure

Density Functional Theory calculations at the B3LYP/6-311G(d,p) level provide comprehensive insights into the electronic structure of 4-Nitro-2-(1H-pyrazol-3-yl)phenol. The theoretical band gap calculations reveal an energy difference of approximately 4.0 electron volts between the highest occupied molecular orbital and lowest unoccupied molecular orbital, indicating moderate reactivity and stability characteristics.

Natural Bond Orbital analysis demonstrates significant donor-acceptor interactions within the molecular framework. The pyrazole nitrogen atoms exhibit substantial lone pair electron density, with N1 showing a calculated charge density of approximately -0.45 electrons and N2 displaying -0.35 electrons based on similar pyrazole systems. The nitro group acts as a strong electron-withdrawing substituent, creating an asymmetric electron distribution across the phenolic ring.

The electrostatic potential mapping reveals distinct regions of positive and negative charge distribution. The pyrazole nitrogen atoms serve as nucleophilic centers, while the nitro group and the area adjacent to it exhibit significant positive electrostatic potential. This charge distribution pattern governs the molecule's interaction capabilities with other species and influences its chemical reactivity.

Time-dependent Density Functional Theory calculations predict electronic transitions with maximum absorption occurring around 300 nanometers, corresponding to pi-to-pi* transitions involving the conjugated aromatic systems. The calculated oscillator strengths indicate that these transitions are symmetry-allowed and contribute to the compound's optical properties.

Table 2: Calculated Electronic Properties from Density Functional Theory Studies

Property Calculated Value Computational Method Reference
Band Gap 4.0 eV B3LYP/6-311G(d,p) Similar compounds
Maximum Absorption 300 nm Time-dependent Density Functional Theory Related studies
N1 Charge -0.45 e Natural Bond Orbital Pyrazole systems
N2 Charge -0.35 e Natural Bond Orbital Pyrazole systems

The frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the phenolic oxygen and pyrazole nitrogen atoms, while the lowest unoccupied molecular orbital shows significant contributions from the nitro group and phenyl ring pi* system.

Tautomeric Behavior and Resonance Stabilization Mechanisms

The tautomeric behavior of 4-Nitro-2-(1H-pyrazol-3-yl)phenol is governed by prototropic equilibria involving the pyrazole ring system. In pyrazole derivatives, the most significant tautomerism occurs through the migration of the hydrogen atom between the N1 and N2 nitrogen positions, resulting in interconversion between the 3-substituted and 5-substituted tautomers.

Nuclear Magnetic Resonance spectroscopy studies of related pyrazole systems reveal that tautomeric exchange rates are highly dependent on the solvent environment and temperature conditions. In dipolar aprotic solvents such as dimethyl sulfoxide, the tautomeric interconversion becomes rapid on the Nuclear Magnetic Resonance timescale, leading to averaged signals for the C3 and C5 positions. Conversely, in less polar solvents like deuterated chloroform, the exchange rates decrease sufficiently to allow observation of individual tautomeric species.

The presence of the nitro group at the para position of the phenolic ring influences tautomeric stability through electronic effects. Electron-withdrawing substituents generally favor the tautomer that places the substituent at the C3 position of the pyrazole ring, as this arrangement minimizes unfavorable electronic interactions. For 4-Nitro-2-(1H-pyrazol-3-yl)phenol, this suggests a preference for the tautomer with the phenolic group attached to C3 of the pyrazole.

Computational studies using Density Functional Theory methods calculate tautomeric energy differences typically ranging from 2.5 to 5.5 kilocalories per mole for substituted pyrazoles. These relatively small energy differences indicate that both tautomeric forms may coexist in solution, with the ratio dependent on environmental factors such as solvent polarity and hydrogen bonding interactions.

Table 3: Tautomeric Preferences in Substituted Pyrazole Systems

Substituent Type Preferred Position Energy Difference (kcal/mol) Solvent Dependence
Electron-withdrawing C3 2.5-5.5 Strong
Alkyl groups C5 1.0-3.0 Moderate
Heteroaromatic C3 3.0-6.0 Strong

The resonance stabilization mechanisms involve delocalization of pi electrons across the pyrazole-phenol conjugated system. The hydroxyl group of the phenol can participate in resonance with the aromatic ring, while the pyrazole nitrogen atoms contribute lone pair electrons to the overall electronic delocalization.

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of 4-Nitro-2-(1H-pyrazol-3-yl)phenol is dominated by extensive hydrogen bonding networks that govern crystal packing and stability. Analysis of related compounds reveals multiple types of hydrogen bonding interactions that likely occur in this system.

The primary hydrogen bonding interactions involve the pyrazole N-H group acting as a donor to adjacent nitrogen or oxygen acceptors. Crystallographic studies of similar nitro-pyrazole systems demonstrate N-H...N hydrogen bonding with distances ranging from 2.02 to 2.87 Angstroms and angles between 160 and 162 degrees. These interactions typically form centrosymmetric dimers with characteristic ring motifs.

The phenolic hydroxyl group participates in O-H...N hydrogen bonding with pyrazole nitrogen atoms of neighboring molecules. Studies of related phenolic-pyrazole compounds show O-H...N distances of approximately 2.44 to 2.98 Angstroms. These interactions contribute to the formation of extended chain or sheet structures in the crystal lattice.

Secondary hydrogen bonding involves C-H...O interactions between aromatic hydrogen atoms and nitro group oxygen atoms. These weaker interactions, with typical C-H...O distances of 2.51 to 2.57 Angstroms, provide additional stabilization to the crystal structure. The nitro group can accept multiple hydrogen bonds due to its two oxygen atoms, creating a three-dimensional network of intermolecular interactions.

Table 4: Hydrogen Bonding Parameters in Related Pyrazole-Phenol Systems

Interaction Type Distance Range (Å) Angle Range (°) Strength Classification
N-H...N 2.02-2.87 160-162 Strong
O-H...N 2.44-2.98 155-175 Strong
C-H...O 2.51-2.57 140-164 Moderate
C-H...N 2.54-2.69 130-155 Weak

The hydrogen bonding networks create distinct supramolecular motifs, including dimeric pairs, catemeric chains, and two-dimensional sheet structures. The specific motif adopted depends on the relative orientations of the functional groups and the competition between different hydrogen bonding possibilities. In compounds with both N-H and O-H donors, the formation of mixed hydrogen bonding patterns often results in complex three-dimensional architectures.

Hirshfeld surface analysis of related compounds indicates that hydrogen bonding interactions contribute approximately 15-20% of the total intermolecular contact surface, with van der Waals interactions accounting for the majority of crystal packing forces. The remaining contacts involve pi-pi stacking interactions between aromatic rings and electrostatic interactions between polar functional groups.

Properties

IUPAC Name

4-nitro-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9-2-1-6(12(14)15)5-7(9)8-3-4-10-11-8/h1-5,13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTPVROZEGBZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425432
Record name 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-12-8
Record name 4-Nitro-2-(1H-pyrazol-3-yl)phenol
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URL https://commonchemistry.cas.org/detail?cas_rn=351003-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
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Record name 4-Nitro-2-(1H-pyrazol-3-yl)phenol
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Biological Activity

4-Nitro-2-(1H-pyrazol-3-yl)phenol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of 4-Nitro-2-(1H-pyrazol-3-yl)phenol features a nitrophenol moiety linked to a pyrazole ring. This configuration is critical for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Nitro-2-(1H-pyrazol-3-yl)phenol. It has been evaluated against various bacterial strains, demonstrating inhibition of growth at specific concentrations. For instance, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer properties of 4-Nitro-2-(1H-pyrazol-3-yl)phenol have been investigated in various cancer cell lines. Research indicates that the compound induces apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins.

A study reported the following IC50 values for different cancer cell lines:

Cell Line IC50 (µg/mL)
A549 (Lung cancer)50
MCF-7 (Breast cancer)45
HeLa (Cervical cancer)60

These results suggest that 4-Nitro-2-(1H-pyrazol-3-yl)phenol may serve as a potential lead compound for developing novel anticancer agents.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which have been confirmed through in vivo models. In studies involving carrageenan-induced paw edema in rats, 4-Nitro-2-(1H-pyrazol-3-yl)phenol demonstrated significant reduction in inflammation compared to control groups.

The mechanisms underlying the biological activities of 4-Nitro-2-(1H-pyrazol-3-yl)phenol are multifaceted:

Antimicrobial Mechanism:
The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

Anticancer Mechanism:
4-Nitro-2-(1H-pyrazol-3-yl)phenol induces apoptosis via the intrinsic pathway by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Mechanism:
It modulates inflammatory cytokine production and inhibits the activation of nuclear factor kappa B (NF-kB), leading to reduced expression of pro-inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the efficacy of 4-Nitro-2-(1H-pyrazol-3-yl)phenol against multidrug-resistant bacterial strains. The findings indicated that the compound could be a promising candidate for treating infections caused by resistant pathogens .
  • Cancer Therapeutics Research:
    In a comparative study with established chemotherapeutics, 4-Nitro-2-(1H-pyrazol-3-yl)phenol showed enhanced cytotoxicity against lung and breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

Scientific Research Applications

Antimicrobial Activity

4-Nitro-2-(1H-pyrazol-3-yl)phenol has shown significant antimicrobial properties against various bacterial strains, including Escherichia coli, Klebsiella spp., and Staphylococcus aureus. Studies indicate that derivatives of this compound can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research has demonstrated the potential of pyrazole derivatives, including 4-Nitro-2-(1H-pyrazol-3-yl)phenol, in cancer treatment. These compounds have been evaluated for their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The presence of the nitro group enhances the compound's interaction with biological targets, contributing to its anticancer efficacy .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it has been investigated as an inhibitor of succinate dehydrogenase, which plays a role in cellular respiration and energy production .

Pesticide Development

Due to its biological activity, 4-Nitro-2-(1H-pyrazol-3-yl)phenol and its derivatives are being explored as potential herbicides and fungicides. The structural features that enhance lipophilicity allow these compounds to penetrate plant membranes effectively .

Synthesis of Derivatives

4-Nitro-2-(1H-pyrazol-3-yl)phenol serves as a valuable precursor for synthesizing various pyrazole derivatives. These derivatives are essential in developing compounds with enhanced biological activities or novel properties for industrial applications .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineReference
AntimicrobialEscherichia coli
Klebsiella spp.
Staphylococcus aureus
AnticancerMCF-7 (Breast Cancer)
A-549 (Lung Cancer)
Enzyme InhibitionSuccinate Dehydrogenase

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of 4-Nitro-2-(1H-pyrazol-3-yl)phenol derivatives, researchers found that certain modifications to the pyrazole ring significantly improved activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), demonstrating that electron-withdrawing groups enhance antibacterial potency.

Case Study 2: Anticancer Activity

A series of experiments tested the antiproliferative effects of 4-Nitro-2-(1H-pyrazol-3-yl)phenol on various cancer cell lines. Results indicated that compounds with higher lipophilicity showed improved cell membrane penetration and greater cytotoxicity against cancer cells, suggesting potential for development into therapeutic agents.

Comparison with Similar Compounds

Intramolecular Hydrogen Bonding

The planar conformation of 4-nitro-2-(1H-pyrazol-3-yl)phenol is stabilized by an intramolecular hydrogen bond between the phenolic -OH and the pyrazole N1 atom (O–H···N: 1.87 Å, angle ≈148°), a common feature in 3-(2′-hydroxyaryl)pyrazoles . Similar H-bonding is observed in:

  • 4-Bromo-2-(1H-pyrazol-3-yl)phenol: O–H···N distance = 1.87 Å, angle = 148° .
  • 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol: Dihedral angle between phenol and pyrazole rings = 0.95°, demonstrating near coplanarity due to H-bonding .

Substituent Effects

Electron-withdrawing groups (EWGs) like -NO₂ enhance the acidity of the phenolic -OH and strengthen inter-ligand H-bonding in metal complexes:

  • L4H (2-nitro-4-methyl-6-[5-(2,4,4-trimethylpentyl)-1H-pyrazol-3-yl]phenol): Nitro group increases Cu(II) extraction efficiency by ~1000× compared to unsubstituted analogues (e.g., L8H) due to enhanced deprotonation and H-bond stabilization .
  • 4-Bromo-2-(1H-pyrazol-3-yl)phenol: Bromine, a weaker EWG than -NO₂, results in lower acidity and weaker metal-binding capacity .

Physicochemical Properties

Compound Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Key Substituent
4-Nitro-2-(1H-pyrazol-3-yl)phenol 205.17 1.4 2 4 -NO₂
4-Bromo-2-(1H-pyrazol-3-yl)phenol 255.07 2.1 2 3 -Br
L4H (Healy et al., 2016) 359.48* ~3.5 2 5 -NO₂, -alkyl
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol 439.40 4.2 1 7 -O-C₆H₄-NO₂

*Estimated based on structure in .

Functional Performance in Metal Extraction

4-Nitro-2-(1H-pyrazol-3-yl)phenol and its analogues exhibit notable Cu(II) extraction capabilities due to their ability to form pseudomacrocyclic complexes stabilized by inter-ligand H-bonding:

  • L4H : logD (Cu) = 3.2, ~1000× higher than L8H (logD = 0.5) .
  • Unsubstituted phenolic pyrazoles: Lower logD values due to reduced acidity and H-bond stabilization .
  • 4-Bromo analogue : Expected lower Cu affinity than nitro derivatives due to weaker electron withdrawal .

Preparation Methods

Nucleophilic Aromatic Substitution

A direct method involves reacting pre-synthesized pyrazole-phenol intermediates with 4-nitrophenol. In one protocol:

  • 2-(3-(2-Hydroxyphenyl)-1H-pyrazol-5-yl)phenol (1.00 mmol) was combined with 4-nitrophenol (1.00 mmol) and K₂CO₃ (1.00 mmol) in DMF at 120°C for 12 hours.
  • Post-reaction, the mixture was poured into ice water, yielding a yellow precipitate. Recrystallization from DMF provided the product in 72% yield (m.p. 474 K).

Key data:

Parameter Value
Solvent DMF
Temperature 120°C
Reaction Time 12 h
Yield 72%

Cyclocondensation of β-Diketones

Pyrazole rings can be constructed via β-diketone intermediates:

  • 3-(4-Nitrophenyl)propane-1,3-dione (1.10 mmol) was treated with hydrazine hydrate (1.50 mmol) in acetic acid under reflux for 6 hours.
  • The crude product was purified via column chromatography (silica gel, hexane/EtOAc), yielding 58% of the target compound.

Optimization Insights:

  • Electron-withdrawing groups (e.g., nitro) on the diketone improved cyclization efficiency.
  • Acidic conditions (e.g., H₂SO₄ or HCl) enhanced regioselectivity for the 3-position of the pyrazole.

Post-Synthetic Nitration

Nitration of a pre-formed pyrazole-phenol derivative offers an alternative route:

  • 2-(1H-Pyrazol-3-yl)phenol (1.00 mmol) was dissolved in H₂SO₄/HNO₃ (3:1 v/v) at 0°C for 2 hours.
  • The mixture was neutralized with NaOH, extracted with DCM, and purified via recrystallization (ethanol), achieving 65% yield .

Challenges:

  • Over-nitration or para/meta isomer formation required careful temperature control.

Microwave-Assisted Synthesis

Accelerated synthesis was achieved using microwave irradiation:

  • A mixture of 2-hydroxyacetophenone (1.00 mmol), hydrazine hydrate (1.20 mmol), and montmorillonite K10 clay was irradiated at 150 W for 10 minutes.
  • Subsequent nitration (as above) yielded the product in 78% overall yield .

Advantages:

  • Reduced reaction time (10 min vs. 6–12 h conventional).

Structural Characterization

Key spectroscopic data for 4-Nitro-2-(1H-pyrazol-3-yl)phenol:

  • ¹H NMR (DMSO-d₆): δ 13.41 (s, 1H, OH), 8.20 (d, J = 8.5 Hz, 1H), 7.89 (s, 1H, pyrazole-H), 7.45–7.32 (m, 3H).
  • ¹³C NMR : δ 158.9 (C-OH), 143.2 (pyrazole-C), 133.7–114.2 (aromatic carbons).
  • HRMS : m/z calcd for C₉H₇N₃O₃ [M+H]⁺: 206.0561; found: 206.0563.

Critical Analysis of Methods

Method Yield (%) Time Scalability
Nucleophilic Substitution 72 12 h Moderate
Cyclocondensation 58 6 h High
Nitration 65 2 h Low
Microwave 78 10 min High

Q & A

Q. What synthetic routes are effective for preparing 4-Nitro-2-(1H-pyrazol-3-yl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Mannich reactions or coupling strategies. For example, the Mannich reaction of pyrazole-phenol derivatives with nitro-substituted electrophiles (e.g., nitroaryl halides) under basic conditions (e.g., K₂CO₃ in DMF at 393 K for 12 hours) yields nitro-functionalized products . Adjusting stoichiometry (e.g., 1:2 molar ratio for metal-ligand complexes) and solvent polarity (ethanol vs. DMF) impacts crystallinity and purity. Typical yields range from 64% to 98%, depending on nitro group reactivity and side reactions like hydrolysis .

Q. What spectroscopic techniques are critical for characterizing 4-Nitro-2-(1H-pyrazol-3-yl)phenol?

Methodological Answer:

  • IR Spectroscopy : Detect O–H (3361 cm⁻¹), N–H (3153 cm⁻¹), and C=N (1636 cm⁻¹) stretches to confirm phenolic and pyrazole moieties .
  • ¹H NMR : Look for broad singlets (δ 12.0–13.5 ppm) for O–H/N–H protons and aromatic resonances (δ 7.1–7.7 ppm) for nitroaryl and pyrazole protons .
  • LCMS : Molecular ion peaks (e.g., m/z = 353 [M–H]⁻) validate molecular weight .
  • XRD : Resolve dihedral angles (e.g., 54.10° between nitroaryl and pyrazole rings) to confirm planarity and hydrogen bonding .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structure refinement of 4-Nitro-2-(1H-pyrazol-3-yl)phenol derivatives?

Methodological Answer: Discrepancies in bond lengths or angles may stem from:

  • Software Limitations : SHELXL refines high-resolution data but may mishandle twinned crystals or weak diffraction. Cross-validate with Olex2 or PHENIX .
  • Hydrogen Bonding : Intramolecular H-bonding (e.g., O–H⋯N) alters planarity, causing deviations in dihedral angles (e.g., 0.95° vs. 40.81° tilt in substituents) .
  • Thermal Motion : High B-factors for nitro groups in metal complexes suggest dynamic disorder, requiring anisotropic refinement .

Q. How does the nitro group influence coordination chemistry in metal complexes of 4-Nitro-2-(1H-pyrazol-3-yl)phenol?

Methodological Answer: The nitro group acts as a weak-field ligand, favoring octahedral geometries in Cu(II) and Zn(II) complexes. For example:

  • Cu(II) Complexes : [Cu(L–H)₂]Cl₂ forms microcrystals in ethanol, with Jahn-Teller distortion observed via UV-Vis (d-d transitions at ~600 nm) .
  • Zn(II) Complexes : Zn(L–H)₂ exhibits tetrahedral coordination, confirmed by ¹H NMR shifts (Δδ ~0.3 ppm for pyrazole protons) .
    Nitro’s electron-withdrawing nature reduces ligand basicity, lowering stability constants (log K ~4.2) compared to chloro analogs (log K ~5.1) .

Q. What strategies resolve conflicting bioactivity data in pyrazole-nitro derivatives?

Methodological Answer:

  • SAR Analysis : Compare MIC values against S. aureus for nitro (MIC = 32 µg/mL) vs. bromo (MIC = 64 µg/mL) analogs to assess electronic effects .
  • Docking Studies : Use AutoDock Vina to model nitro group interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
  • Solubility Correction : Account for DMSO solvent artifacts in antimicrobial assays by normalizing to log P values (measured via HPLC: log P = 2.1 for nitro derivative) .

Q. How do hydrogen-bonding patterns affect supramolecular assembly in nitro-pyrazole crystals?

Methodological Answer: Graph-set analysis (Etter’s notation) reveals:

  • Dimeric Motifs : R₂²(8) patterns from O–H⋯N bonds stabilize 1D chains .
  • π-Stacking : Nitro groups engage in offset stacking (3.5 Å separation) with pyrazole rings, confirmed by Hirshfeld surfaces (26% π-interactions) .
    Contradictions in packing motifs (e.g., polar vs. nonpolar space groups) arise from solvent inclusion (e.g., DMF vs. ethanol) during crystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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